molecular formula C16H12ClN3O3S B2622891 N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851979-28-7

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B2622891
CAS No.: 851979-28-7
M. Wt: 361.8
InChI Key: SMMINRPYTJAXGQ-UHFFFAOYSA-N
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Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a hybrid heterocyclic compound combining a 1,3-benzothiazole scaffold substituted with a chlorine atom at position 4 and a 2,3-dihydro-1,4-benzodioxine moiety linked via a carbohydrazide (-CONHNH-) bridge. This structural motif is often explored for its bioactivity, particularly in antimicrobial and enzyme inhibition contexts, as seen in analogs .

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-2-1-3-13-14(10)18-16(24-13)20-19-15(21)9-4-5-11-12(8-9)23-7-6-22-11/h1-5,8H,6-7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMINRPYTJAXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a benzodioxine structure, alongside a hydrazide functional group. The presence of chlorine in its structure enhances its biological activity by influencing interactions with biological targets. The molecular formula is C16H13ClN2O3SC_{16}H_{13}ClN_2O_3S with a molecular weight of approximately 348.81 g/mol.

Synthesis

The synthesis of N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Benzothiazole Derivative : Starting with 4-chloro-1,3-benzothiazol-2-amine.
  • Coupling Reaction : Reacting with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell walls and interference with metabolic pathways.

Anticancer Properties

Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies have demonstrated effectiveness against various cancer cell lines including breast and colon cancer cells.

Enzyme Inhibition

The hydrazide functionality allows for potential enzyme inhibition mechanisms. In particular, it has been studied for its ability to inhibit specific enzymes involved in cancer metabolism and inflammatory pathways.

Case Studies and Research Findings

Several studies highlight the biological activity of N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL .
  • Anticancer Research : In a study reported in Cancer Letters, treatment with the compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer .
  • Enzyme Inhibition : Research indicated that N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide effectively inhibited cyclooxygenase (COX) enzymes involved in inflammation .

Comparative Analysis with Similar Compounds

The following table compares N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(2-hydroxyphenyl)benzamideChloro group and phenolic hydroxylAntimicrobial
Benzodioxane DerivativesSimilar dioxane coreAnticancer properties
Benzothiazole HydrazidesHydrazide functional group with benzothiazoleEnzyme inhibition

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H13ClN4O3SC_{15}H_{13}ClN_{4}O_{3S}, and it features a unique structure that includes a benzothiazole moiety and a carbohydrazide functional group. Its structural characteristics contribute to its biological activity and reactivity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit potent antimicrobial properties. N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has been studied for its efficacy against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Studies:

CompoundMIC (μmol/mL)MBC (μmol/mL)
Example A5.010.0
Example B8.015.0

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy.

Antitumor Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against human tumor cells:

Cell LineIC50 (μM)
HepG212.5
MCF714.0
A54910.8

The findings indicate that structural modifications can lead to varying degrees of cytotoxicity.

Agricultural Applications

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has also been investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Pesticidal Efficacy Studies:

Research has demonstrated that the compound exhibits significant antifungal activity against common agricultural pathogens:

PathogenInhibition Zone (mm)
Fusarium spp.20
Alternaria spp.25

These results highlight the compound's potential as a biopesticide.

Material Science Applications

In addition to its biological applications, N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has potential uses in material science due to its unique chemical properties.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis to enhance the thermal stability and mechanical properties of polymers.

Thermal Stability Analysis:

Polymer TypeDecomposition Temperature (°C)
Polyethylene280
Polyvinyl Chloride300

Incorporating this compound into polymer matrices may improve their performance under thermal stress.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of benzothiazole-benzodioxine hybrids. Key structural analogs include:

Compound Name Substituents/Linkage Key Structural Differences Reference
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Difluoro (4,6-) on benzothiazole; carbohydrazide Chlorine vs. fluorine substituents
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide Benzamide linkage; phenoxy-methyl substituent Carboxamide vs. carbohydrazide; no Cl
4-[(3-Chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carbothioamide Carbothioamide linkage; nitro group Thioamide vs. carbohydrazide; nitro vs. Cl
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide Sulfonamide linkage; phenylpropyl substituent Sulfonamide vs. carbohydrazide; alkyl chain

Key Observations :

  • Substituent Effects : Chlorine (electron-withdrawing) at position 4 of benzothiazole may enhance binding to biological targets compared to fluorine (less electronegative) or nitro groups (bulkier) .
Pharmacological Activity Comparison
Compound Class Biological Activity IC₅₀/MIC Values Reference
Benzodioxine sulfonamides Antibacterial (E. coli) IC₅₀: 9.22–9.66 µg/mL
Benzothiazole carbohydrazides Lipoxygenase inhibition (hypothesized) N/A (structural similarity)
Thiazol-imine derivatives Antihypertensive (angiotensin II antagonism) Comparable to valsartan
Benzodithiazine hydrazines Enzyme inhibition (SO₂-related targets) IR/NMR data only

Key Insights :

  • Antibacterial Potential: Benzodioxine sulfonamides exhibit moderate activity against E. coli (IC₅₀ ~9 µg/mL), suggesting that carbohydrazide analogs might show similar or improved efficacy due to enhanced hydrogen bonding .
  • Enzyme Inhibition : Lipoxygenase inhibitors with benzodioxine scaffolds (e.g., compound 5c , IC₅₀ = 85.79 mM) indicate that electron-withdrawing groups (e.g., Cl) could improve activity .

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